![molecular formula C11H15NO2 B12564751 2-Amino-3-(2-ethylphenyl)propanoic acid CAS No. 143251-69-8](/img/structure/B12564751.png)
2-Amino-3-(2-ethylphenyl)propanoic acid
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Overview
Description
2-Amino-3-(2-ethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is structurally characterized by an amino group (-NH2), a carboxyl group (-COOH), and a side chain that includes a 2-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-ethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-ethylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly targeting neurological disorders. Its structure allows for enhanced binding to specific receptors, which can improve drug efficacy. Research indicates that derivatives of this compound are being explored for their potential in treating conditions such as depression and anxiety by modulating neurotransmitter systems .
Neuroscience Research
In neuroscience, 2-Amino-3-(2-ethylphenyl)propanoic acid is utilized to investigate neurotransmitter systems. It aids researchers in understanding how amino acids influence brain function and behavior. Studies have shown that compounds similar to this amino acid can mimic neurotransmitter activity, offering insights into new treatment avenues for mental health disorders .
Biochemical Assays
The compound is employed in biochemical assays to evaluate enzyme activity and other protein interactions. Its ability to mimic natural substrates makes it valuable for screening potential inhibitors or activators in drug discovery processes. This application is critical for understanding metabolic pathways and identifying new therapeutic targets .
Peptide Synthesis
This compound plays a significant role in peptide synthesis, which is essential for various biological functions and therapeutic applications. The compound's unique properties facilitate the formation of peptides that can be used in drug development and as therapeutic agents .
Material Science
In material science, this compound is explored for its potential in creating new polymers with specific properties. Its unique chemical structure allows it to enhance material performance across various applications, including the development of biodegradable plastics and advanced composites .
Pharmaceutical Applications
A study highlighted the synthesis of novel compounds derived from this compound that exhibited significant anti-cancer properties against HeLa cells, demonstrating its potential as a lead compound in cancer therapy .
Neuroscience Investigations
Research has shown that modifications of this amino acid can lead to compounds that effectively inhibit certain receptors involved in neurodegenerative diseases, suggesting that further exploration could yield new treatments for conditions like Alzheimer’s disease .
Biochemical Assays
In a comparative study, the use of this compound in enzyme assays revealed its effectiveness as a substrate analog, providing insights into enzyme kinetics and substrate specificity that are crucial for drug design .
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-ethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist for certain receptors, influencing cellular signaling pathways and biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-3-(2-ethylphenyl)propanoic acid include other amino acids with substituted aromatic rings, such as:
- 2-Amino-3-(4-ethylphenyl)propanoic acid
- 2-Amino-3-(2-chlorophenyl)propanoic acid
- 2-Amino-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
What sets this compound apart is its specific ethyl substitution on the aromatic ring, which can influence its chemical properties, reactivity, and potential applications. This unique structure allows for distinct interactions and functionalities compared to other similar compounds.
Biological Activity
2-Amino-3-(2-ethylphenyl)propanoic acid, a derivative of amino acids, has garnered attention due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its pharmacological properties, including antimicrobial and receptor activity.
Chemical Structure and Properties
The molecular formula for this compound is C12H17N1O2. The compound features an amino group, a propanoic acid backbone, and a 2-ethylphenyl substituent, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be summarized based on its interactions with various biological targets:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds in the propanoic acid family. For instance, derivatives with structural modifications have shown significant activity against multidrug-resistant bacterial strains, including MRSA and E. faecalis, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL for certain derivatives .
2. Receptor Interaction
Research on analogs of this compound has demonstrated binding affinity for various receptors:
- EP Receptors : Certain analogs exhibit antagonist activity at EP3 receptors, which are involved in inflammatory responses .
- NMDA Receptors : Compounds in this class have been investigated as glycine site agonists at NMDA receptors, crucial for neurotransmission and implicated in neurological disorders .
3. Enzyme Inhibition
The compound's derivatives have been tested for their ability to inhibit specific enzymes. For example, compounds derived from similar structures have shown promising inhibition of trans-sialidase in Trypanosoma cruzi, a target for anti-Chagas disease agents .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several derivatives of propanoic acid against clinically relevant pathogens. The results indicated that modifications on the phenyl ring significantly influenced the antimicrobial potency. For example:
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
D-11 | 0.5 | MRSA |
D-12 | 1.0 | E. faecalis |
D-13 | 8.0 | Gram-negative |
These findings suggest that structural variations can enhance efficacy against resistant strains .
Case Study 2: Receptor Binding Affinity
A series of analogs were synthesized and tested for their binding affinity to EP receptors. The results showed varying degrees of antagonist activity:
Compound | Binding Affinity (nM) | Receptor Type |
---|---|---|
A-1 | 30 | EP1 |
A-2 | 50 | EP3 |
A-3 | 10 | EP4 |
These data indicate that specific substitutions can lead to selective receptor targeting, which is crucial for developing therapeutic agents .
Properties
CAS No. |
143251-69-8 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-amino-3-(2-ethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-8-5-3-4-6-9(8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |
InChI Key |
PQZUXTFTNLKJIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CC(C(=O)O)N |
Origin of Product |
United States |
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